![molecular formula C11H15NO4S B2465936 N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide CAS No. 2097883-27-5](/img/structure/B2465936.png)
N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide” is a chemical compound with the CAS Number: 478080-65-8 . It has a molecular weight of 363.43 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C18H21NO5S/c1-22-16-6-4-5-15 (11-16)13-19-25 (20,21)10-9-14-7-8-17 (23-2)18 (12-14)24-3/h4-12,19H,13H2,1-3H3/b10-9+ . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 363.43 . The InChI code for the compound is1S/C18H21NO5S/c1-22-16-6-4-5-15 (11-16)13-19-25 (20,21)10-9-14-7-8-17 (23-2)18 (12-14)24-3/h4-12,19H,13H2,1-3H3/b10-9+ , which represents its molecular structure.
Applications De Recherche Scientifique
Anticancer Potential
Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, including N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide, have been synthesized and evaluated for their anticancer activity. Studies have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines, such as human hepatocellular carcinoma, human medulloblastoma, human cervical cancer, and human colon cancer. Notably, some derivatives demonstrated potent activity as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, surpassing the reference drug dasatinib in effectiveness (Ghorab et al., 2016).
Endothelin Receptor Antagonism
The compound has been studied in the context of its potential as an endothelin receptor antagonist. Research involving derivatives of this compound found potent and selective antagonistic activity at the endothelin receptors, indicating their potential use in cardiovascular therapies (Raju et al., 1997).
Environmental Impact Studies
There is research investigating the occurrence and environmental impact of perfluorinated alkyl sulfonamides, including derivatives related to N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide. These studies have focused on their presence in indoor and outdoor air, as well as in indoor dust, highlighting the need for understanding their environmental and health impacts (Shoeib et al., 2004).
Enzyme Inhibition
Studies have demonstrated that derivatives of this compound can act as inhibitors of human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. This indicates potential applications in the development of new therapeutic agents for a variety of diseases, including those affecting the central nervous system and cancer (Ozmen Ozgun et al., 2019).
Redox Behavior Analysis
The redox behavior of derivatives of N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide has been studied, providing insights into their chemical properties and potential applications in various fields such as materials science and analytical chemistry (Asirvatham & Hawley, 1974).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-17(13,14)12-8-9-5-6-10(15-2)11(7-9)16-3/h4-7,12H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEWFSDSTSTJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2465853.png)
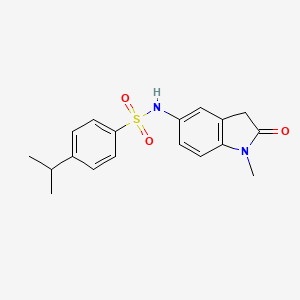
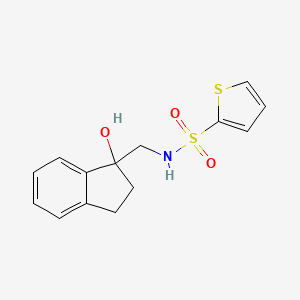
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2465857.png)
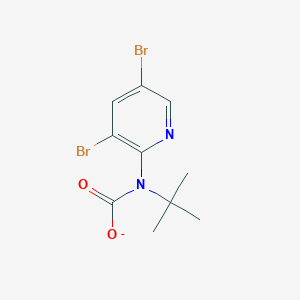
![4-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2465861.png)
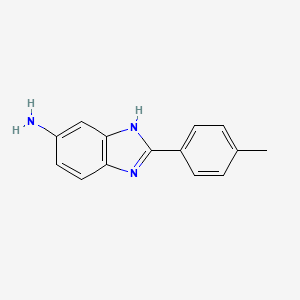
![N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2465866.png)
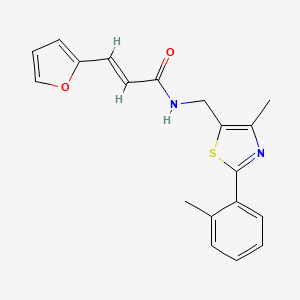

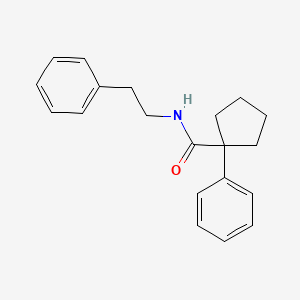
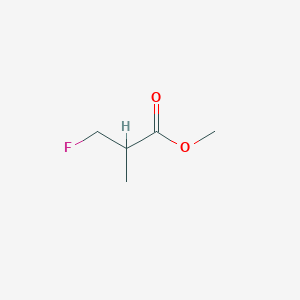

![2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2465876.png)